N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide
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Overview
Description
N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol. This compound belongs to the pyridine family and is characterized by the presence of a nitro group (-NO2) and an oxo group (-O) on the pyridine ring. It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the nitration of pyridine derivatives followed by acetylation. One common method involves the nitration of 2-aminopyridine to form 3-nitro-2-aminopyridine, which is then oxidized to produce the 3-nitro-6-oxo-1,6-dihydropyridin-2-yl intermediate. Finally, acetylation of this intermediate yields N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the nitration and acetylation steps mentioned above. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds and pharmaceuticals.
Biology: The compound is utilized in biochemical research to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide is similar to other pyridine derivatives, such as N-(3-nitro-2-aminopyridin-2-yl)acetamide and N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)benzamide. its unique structure, particularly the presence of both nitro and oxo groups on the pyridine ring, distinguishes it from these compounds. This unique structure contributes to its distinct chemical reactivity and biological activity.
Comparison with Similar Compounds
N-(3-nitro-2-aminopyridin-2-yl)acetamide
N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)benzamide
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate
Properties
IUPAC Name |
N-(3-nitro-6-oxo-1H-pyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4(11)8-7-5(10(13)14)2-3-6(12)9-7/h2-3H,1H3,(H2,8,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPEMDJIZOMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=O)N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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